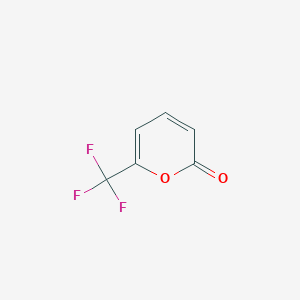

6-(Trifluoromethyl)-2H-pyran-2-one

Description

Significance of 2H-Pyran-2-one Scaffolds in Contemporary Synthetic Chemistry and Chemical Biology

2H-pyran-2-ones, also known as α-pyrones, are a class of heterocyclic compounds that are prevalent in numerous natural products and pharmacologically active molecules. researchgate.net Their inherent reactivity, stemming from the conjugated diene system and the lactone functionality, makes them versatile intermediates in a wide array of chemical transformations. These scaffolds are key components in compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-coagulant effects. researchgate.net The ability of the 2H-pyran-2-one ring to participate in cycloaddition reactions, particularly the Diels-Alder reaction, provides a powerful method for the construction of complex carbocyclic and heterocyclic systems. Furthermore, the electrophilic nature of the pyran-2-one ring at positions 2, 4, and 6 allows for a variety of nucleophilic addition and ring-opening reactions, leading to a diverse range of molecular architectures.

Strategic Importance of Trifluoromethyl Groups in Organic Molecular Design

The trifluoromethyl (CF3) group is one of the most important fluorinated substituents in modern organic and medicinal chemistry. Its introduction into a molecule can profoundly influence its properties. The strong electron-withdrawing nature of the CF3 group can modulate the acidity or basicity of nearby functional groups and alter the electronic properties of aromatic systems. From a steric perspective, the trifluoromethyl group is roughly isosteric with an ethyl group but is significantly more lipophilic than a methyl group. This increased lipophilicity can enhance a molecule's ability to cross cell membranes, a crucial factor in drug design. Moreover, the carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation. This metabolic stability can lead to an increased in vivo half-life of a drug candidate, improving its pharmacokinetic profile.

Research Trajectory and Foundational Studies of 6-(Trifluoromethyl)-2H-pyran-2-one

The development of synthetic methods for introducing trifluoromethyl groups into heterocyclic systems has been a significant area of research. The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898. nih.gov The introduction of a trifluoromethyl group into a pyridine (B92270) ring was first reported in 1947, utilizing a similar synthetic approach to that used for benzotrifluoride. nih.gov

More recently, significant progress has been made in the synthesis of 6-(Trifluoromethyl)-2H-pyran-2-ones. A notable advancement is the zirconium-catalyzed annulation reaction of alkynones with ethyl 4,4,4-trifluoro-3-oxobutanoate. scilit.com This method provides a direct and efficient route to a wide range of structurally diverse 6-(trifluoromethyl)-2H-pyran-2-ones in moderate to good yields. scilit.com Foundational studies have highlighted the utility of these compounds as promising CF3-bearing conjugated dienes and electrophilic building blocks in organic synthesis. Their ability to participate in Diels-Alder reactions has been a key focus, enabling the synthesis of highly functionalized trifluoromethylated aromatic and heteroaromatic compounds.

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O2/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIQKXCSRGSEEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Trifluoromethyl 2h Pyran 2 One and Its Structural Analogues

Pioneering Synthetic Routes to Trifluoromethylated Pyran-2-ones

Early and foundational methods for the synthesis of trifluoromethylated pyran-2-ones have relied on the strategic use of fluorinated building blocks in cyclocondensation reactions and the development of robust multi-step sequences to assemble the heterocyclic core.

Cyclocondensation Reactions Utilizing Trifluoromethylated Building Blocks

Cyclocondensation reactions are a powerful strategy for the construction of heterocyclic rings, involving the joining of two or more molecules in a ring-forming process with the elimination of a small molecule such as water or alcohol. In the context of trifluoromethylated pyran-2-ones, this approach typically involves the reaction of a trifluoromethyl-containing 1,3-dicarbonyl compound, or its equivalent, with a suitable C3 or C4 synthon.

A notable example is the synthesis of trifluoromethyl-substituted pyridines, which begins with a key cyclocondensation to form a pyran intermediate. The reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with 3-methylbutanal (B7770604) leads to the formation of a tetrahydro-2H-pyran derivative, which serves as a crucial building block for more complex agrochemical compounds. nih.gov This highlights the utility of trifluoromethylated β-ketoesters as versatile starting materials.

Another significant approach involves the formal [3+3] cyclocondensation of 1,3-bis(silyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov The outcome of this reaction is highly dependent on the choice of Lewis acid catalyst. While TiCl4 mediation leads to salicylates and phenols, the use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (Me3SiOTf) as a catalyst with dienes lacking a substituent at the C-4 position results in the formation of trifluoromethyl-substituted pyran-4-ones. nih.gov Although this yields the pyran-4-one isomer, it demonstrates a valid cyclocondensation strategy for accessing the trifluoromethylated pyran framework.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 3-Methylbutanal | Not specified | Tetrahydro-2H-pyran | nih.gov |

| 1,3-Bis(trimethylsilyloxy)-1,3-butadiene | 4,4-Dimethoxy-1,1,1-trifluorobut-3-en-2-one | Me3SiOTf | 2-Methoxy-6-(trifluoromethyl)-4H-pyran-4-one | nih.gov |

Multi-Step Approaches for the Formation of the 2H-Pyran-2-one Core

Multi-step syntheses offer a high degree of control and flexibility in constructing complex molecular architectures like 6-(trifluoromethyl)-2H-pyran-2-one. These sequences often involve the stepwise formation of key bonds to build the heterocyclic ring. General methods for 2-pyrone synthesis can be adapted for their trifluoromethylated counterparts. mdpi.com

One common strategy involves the intramolecular cyclization of a precursor that already contains the necessary carbon skeleton and functional groups. For instance, a (Z)-5-halo-2-en-4-ynoic acid can undergo lactonization to form the 2-pyrone ring. This approach was utilized in the synthesis of 6-alkyl-2H-pyran-2-ones, where a Pd-catalyzed coupling followed by ZnBr2-catalyzed lactonization proved effective. mdpi.com Adapting this method would require the synthesis of a (Z)-5-halo-6,6,6-trifluoro-2-en-4-ynoic acid precursor.

Another versatile multi-step approach is the condensation of β-alkoxyvinyl polyfluoroalkyl ketones with N-acylglycines in acetic anhydride, which yields 3-acylamino-6-polyfluoroalkyl-2H-pyran-2-ones. mdpi.com This method provides a direct route to functionalized pyran-2-ones bearing a trifluoromethyl group at the 6-position. The resulting amino group at the 3-position offers a handle for further synthetic modifications.

Catalytic Approaches in this compound Synthesis

The development of catalytic methods has revolutionized organic synthesis, offering more efficient, selective, and sustainable routes to complex molecules. Both metal- and organocatalysis have been successfully applied to the synthesis of this compound and its analogues.

Zirconium-Catalyzed Annulation Reactions via Carbon-Carbon Bond Cleavage

A novel and efficient strategy for the synthesis of 6-(trifluoromethyl)-2H-pyran-2-ones involves a zirconium-catalyzed annulation reaction. This method utilizes the reaction of alkynones with ethyl 4,4,4-trifluoro-3-oxobutanoate. The transformation proceeds through a C-C bond cleavage mechanism and is facilitated by a zirconium catalyst in the presence of a base like Na2CO3. This approach provides access to a wide array of structurally diverse 6-(trifluoromethyl)-2H-pyran-2-ones in moderate to good yields. Control experiments and the isolation of a β-diketone intermediate have shed light on the plausible reaction pathways.

| Alkynone Substrate | Base | Solvent | Yield (%) |

| 1,3-Diphenylprop-2-yn-1-one | Na2CO3 | 1,4-Dioxane | 85 |

| 1-Phenyl-3-(p-tolyl)prop-2-yn-1-one | Na2CO3 | 1,4-Dioxane | 82 |

| 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one | Na2CO3 | 1,4-Dioxane | 78 |

| 1-(4-Chlorophenyl)-3-phenylprop-2-yn-1-one | Na2CO3 | 1,4-Dioxane | 88 |

| 1-(Thiophen-2-yl)-3-phenylprop-2-yn-1-one | Na2CO3 | 1,4-Dioxane | 75 |

| 1-Cyclopropyl-3-phenylprop-2-yn-1-one | Na2CO3 | 1,4-Dioxane | 65 |

Data derived from a representative zirconium-catalyzed synthesis study.

Organocatalytic and Other Metal-Mediated Transformations

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and for promoting reactions under mild conditions. nih.govku.ac.ae For the synthesis of trifluoromethylated pyranones, a Brønsted base-catalyzed Pechmann-type reaction has been developed. rsc.org This method involves the reaction of cyclic 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate. Using 2-dimethylaminopyridine (B146746) (2-DMAP) as a catalyst, 4-trifluoromethyl 2-pyrones are formed in good to excellent yields. This reaction demonstrates the potential of organocatalysis to facilitate the construction of these fluorinated heterocycles. rsc.org

| 1,3-Dione | Catalyst | Product Yield (%) | Ref |

| Dimedone | 2-DMAP | 95 | rsc.org |

| 1,3-Cyclohexanedione | 2-DMAP | 92 | rsc.org |

| 4,4-Dimethyl-1,3-cyclopentanedione | 2-DMAP | 85 | rsc.org |

Beyond zirconium, other metals have been employed to catalyze the formation of pyran and related heterocyclic rings. cdmf.org.br Palladium-catalyzed reactions, for example, are widely used for C-C and C-O bond formation. An AgOAc-mediated, Pd-catalyzed intramolecular cyclization represents a C-H activation strategy that can be applied to the synthesis of complex fused heterocyclic systems. rsc.org Similarly, ruthenium catalysts have been used for the oxidative annulation of 1,3-dicarbonyl compounds with alkynes to form furans, a strategy that could potentially be adapted for pyranone synthesis. rsc.org These diverse metal-mediated transformations highlight the broad toolkit available to synthetic chemists for accessing these important scaffolds.

One-Pot and Cascade Methodologies for Enhanced Synthetic Efficiency

One-pot and cascade (or tandem) reactions, where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation.

Several one-pot procedures have been developed for the synthesis of the parent 2H-pyran-2-one ring system. colab.wsresearchgate.net For example, a general method involves the reaction of 1,3-dicarbonyl compounds with N-acylglycines and a one-carbon synthon in acetic anhydride. colab.ws The application of such strategies to trifluoromethylated substrates is an active area of investigation. More directly related, a one-pot transformation of α,β-unsaturated trifluoromethyl ketones has been shown to produce trifluoromethylated 2-pyridones, which are nitrogen-containing analogues of pyran-2-ones. technion.ac.il

Cascade reactions, in particular, offer elegant solutions to the rapid construction of complex molecules. Recently, visible-light-induced radical cascade reactions have been developed for the trifluoromethylation and cyclization of unsaturated precursors to yield trifluoromethylated polycyclic heterocycles. researchgate.netnih.govmdpi.com While often applied to the synthesis of quinazolinones and benzimidazoles, the underlying principle of a trifluoromethylation-initiated cyclization cascade is highly relevant. For instance, a photocatalytic radical cascade has been used to synthesize trifluoroethylated benzopyranone derivatives, demonstrating the feasibility of this approach for pyranone-containing structures. researchgate.net Similarly, ruthenium-catalyzed three-component cascade reactions of acrylic acids, ethyl glyoxylate, and a sulfonamide have been shown to produce pyranones, offering a step-economical route to this scaffold. organic-chemistry.org The development of similar one-pot or cascade methodologies specifically targeting this compound is a promising frontier in synthetic organic chemistry.

Synthetic Exploration of Substituted this compound Derivatives

The introduction of substituents onto the this compound scaffold is a key area of research for modifying its chemical and physical properties. Synthetic strategies have been developed that either build the substituted ring system from acyclic precursors or modify the pre-formed pyrone ring. These methodologies allow for the introduction of a variety of functional groups at different positions on the heterocyclic core.

One of the most effective methods for creating substituted analogues involves the cyclocondensation of trifluoromethylated 1,3-dicarbonyl compounds with reagents that provide the remaining carbon atoms of the pyrone ring. A notable example is the synthesis of 4-aryl- and 3,4-disubstituted 6-(trifluoromethyl)-2H-pyran-2-ones. nih.gov This approach offers a direct route to derivatives with significant structural diversity.

The process begins with readily available 1-aryl-4,4,4-trifluorobutane-1,3-diones, which are first converted into reactive intermediates. Treatment of these diketones with phosphorus pentachloride (PCl₅) generates 2-chloro-4-aryl-6-(trifluoromethyl)-2H-pyran-2-ones. These intermediates are then reacted with sodium diethyl malonate in a one-pot procedure to yield ethyl 4-aryl-6-(trifluoromethyl)-2-oxo-2H-pyran-3-carboxylates. nih.gov Subsequent hydrolysis and decarboxylation of these esters provide the corresponding 4-aryl-6-(trifluoromethyl)-2H-pyran-2-ones. nih.gov This multi-step, one-pot synthesis is efficient for producing a range of 4-aryl substituted derivatives.

The scope of this reaction has been demonstrated with various substituents on the aryl group, including electron-donating and electron-withdrawing groups. The yields for the synthesis of the intermediate carboxylates are generally good, highlighting the robustness of this synthetic pathway.

| Aryl Group (Ar) | Yield (%) |

|---|---|

| C₆H₅ | 75 |

| 4-MeC₆H₄ | 78 |

| 4-MeOC₆H₄ | 80 |

| 4-FC₆H₄ | 72 |

| 4-ClC₆H₄ | 70 |

| 4-BrC₆H₄ | 68 |

| 2-Thienyl | 73 |

Another synthetic approach explores the formal [3+3] cyclocondensation reaction. For instance, the reaction between 1,3-bis(trimethylsilyloxy)-1,3-butadienes and 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one can lead to trifluoromethyl-substituted aromatic compounds and pyran-4-ones, depending on the Lewis acid catalyst used. nih.gov While this yields the isomeric pyran-4-one, the strategy of combining a four-carbon and a two-carbon fragment is a fundamental approach in pyrone synthesis that can be adapted for 2-pyrone derivatives.

Furthermore, the cyclization of polyfluoroalkyl-containing 1,3,5-triketones using various dehydrating agents has been investigated to form 2,6-bis-polyfluoroalkyl-4H-pyran-4-ones. researchgate.net This highlights another pathway where acyclic, fluorine-containing precursors are used to construct the heterocyclic ring, a strategy that is also applicable to the synthesis of substituted 6-(trifluoromethyl)-2H-pyran-2-ones.

These methodologies demonstrate that the synthetic exploration of substituted this compound derivatives is an active field, with established routes for introducing aryl and carboxylate groups, particularly at the C-3 and C-4 positions. The use of trifluoromethylated building blocks in cyclocondensation reactions represents a powerful and versatile strategy for accessing a wide array of structural analogues.

Reactivity and Reaction Mechanisms of 6 Trifluoromethyl 2h Pyran 2 One

Cycloaddition Reactions Involving the 2H-Pyran-2-one Core

The conjugated diene system within the 2H-pyran-2-one ring makes it a versatile participant in cycloaddition reactions, a powerful class of reactions for the construction of complex cyclic molecules. The trifluoromethyl group at the 6-position significantly modulates the electronic properties of the diene, impacting its reactivity and selectivity in these transformations.

Diels-Alder Reactions with Diverse Dienophiles

The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. masterorganicchemistry.com 2-Pyrones, despite their aromatic character, can function as dienes in Diels-Alder reactions, although they are often considered reluctant partners. nih.gov The rate and efficiency of these reactions are enhanced when the diene is electron-rich and the dienophile is electron-poor. masterorganicchemistry.com

The presence of the strongly electron-withdrawing trifluoromethyl group in 6-(trifluoromethyl)-2H-pyran-2-one renders the pyrone ring electron-deficient. This electronic characteristic dictates its reactivity profile in Diels-Alder reactions, favoring interactions with electron-rich dienophiles. Research has explored the use of various dienophiles in reactions with substituted 2-pyrones, leading to the formation of highly functionalized bicyclic adducts. nih.govrsc.org These reactions often proceed with high regioselectivity and stereoselectivity, providing a direct route to complex molecular architectures. nih.gov The specific stereochemical outcome, whether endo or exo, can be influenced by factors such as the nature of the dienophile, the reaction conditions, and the presence of catalysts. researchgate.net

| Feature | Description | References |

|---|---|---|

| General Reactivity | 2-Pyrones are electron-deficient dienes, often requiring forcing conditions or specific catalysts for efficient Diels-Alder reactions. | nih.gov |

| Influence of Substituents | Electron-donating groups on the pyrone and electron-withdrawing groups on the dienophile generally accelerate the reaction. The trifluoromethyl group in the title compound makes it highly reactive towards electron-rich dienophiles. | masterorganicchemistry.com |

| Stereoselectivity | The reactions can be highly stereoselective, with the formation of specific isomers (endo/exo) being influenced by the dienophile and reaction conditions. | researchgate.net |

| Synthetic Utility | Provides a direct route to synthetically valuable multifunctional bicyclic chiral building blocks. | nih.govsioc-journal.cn |

Oxidopyrylium [5+2] Cycloadditions of Trifluoromethylated Species

Oxidopyrylium ions are highly reactive intermediates that can be generated from 2-pyrone derivatives. nih.gov These species readily undergo [5+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to construct seven-membered rings. nih.govacs.org This methodology has proven to be a powerful tool for the synthesis of complex natural products and other biologically active molecules. nih.govillinoisstate.edu

The introduction of a trifluoromethyl group, as in this compound, can significantly influence the formation and subsequent reactivity of the corresponding oxidopyrylium intermediate. Studies on trifluoromethylated oxidopyridinium betaines, which are structurally related to oxidopyrylium ions, have revealed unique selectivity in [5+2] cycloaddition reactions. nih.govresearchgate.net Specifically, the position of the trifluoromethyl group can dictate the stereochemical outcome of the reaction, with 2- or 6-substituted systems often favoring the formation of endo products. nih.gov This selectivity is a consequence of the electronic and steric effects of the trifluoromethyl group on the transition state of the cycloaddition. The development of catalytic enantioselective versions of these reactions is an active area of research, with dual catalyst systems showing promise in achieving high levels of stereocontrol. acs.org

Nucleophilic Additions and Ring-Opening Transformations

The electrophilic nature of the 2H-pyran-2-one ring, particularly at the C2, C4, and C6 positions, makes it susceptible to attack by nucleophiles. clockss.org The presence of the trifluoromethyl group at the C6 position further enhances this electrophilicity. These reactions often lead to ring-opening of the pyran-2-one core, followed by rearrangements or recyclizations to form new heterocyclic or carbocyclic systems. clockss.org

Reactions with Nitrogen-Based Nucleophiles (e.g., Hydrazines, Amines, Azides)

Nitrogen-containing nucleophiles readily react with 2-pyrone systems, leading to a diverse array of products. The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, reactions of 2-pyrones with ammonia (B1221849), primary amines, and amino acids can lead to the formation of substituted pyridones or other nitrogen-containing heterocycles. clockss.org

In the context of fused pyran-2-ones, reactions with hydrazines have been shown to yield pyridazinone derivatives. clockss.org The interaction of substituted 2H-furo[3,2-b]pyran-2-ones with various nitrogen nucleophiles has been studied, revealing that the reaction pathway depends on the type of amine used. beilstein-journals.org While aliphatic amines may lead to the formation of enamines, dinucleophiles like hydrazines can induce recyclization through opening of the furan (B31954) ring to form pyrazol-3-ones. beilstein-journals.org These transformations highlight the potential of using nitrogen nucleophiles to convert the pyran-2-one scaffold into other valuable heterocyclic frameworks.

Interactions with Oxygen and Sulfur-Based Nucleophiles

Oxygen and sulfur nucleophiles also exhibit reactivity towards the electrophilic centers of the 2H-pyran-2-one ring. While the reactions with oxygen nucleophiles are less commonly reported in the context of simple ring opening, the inherent lactone functionality of the pyran-2-one implies susceptibility to hydrolysis or alcoholysis under appropriate conditions.

Sulfur nucleophiles, known for their high nucleophilicity, can also engage in addition reactions with the pyran-2-one system. msu.edu The attack of a sulfur nucleophile could potentially lead to ring-opened products or, in some cases, the formation of sulfur-containing heterocycles after subsequent intramolecular reactions. The specific outcomes would be dictated by the nature of the sulfur nucleophile and the reaction conditions employed.

Base-Mediated Rearrangement Pathways

The acidic protons on the 2H-pyran-2-one ring, particularly those adjacent to the carbonyl group or the trifluoromethyl substituent, can be removed by a base. This deprotonation can initiate a variety of rearrangement reactions. These rearrangements often involve ring-opening of the pyran-2-one, followed by recyclization to form new carbo- or heterocyclic structures. The specific pathway of the rearrangement is highly dependent on the substitution pattern of the pyran-2-one and the strength and nature of the base used. These base-mediated transformations provide a powerful tool for skeletal diversification starting from the 2-pyrone core. clockss.org

| Nucleophile Type | General Outcome | References |

|---|---|---|

| Nitrogen-based (Amines, Hydrazines) | Ring-opening followed by recyclization to form N-heterocycles (e.g., pyridones, pyridazinones, pyrazolones). | clockss.orgbeilstein-journals.org |

| Oxygen-based | Potential for hydrolysis or alcoholysis of the lactone. | |

| Sulfur-based | Addition to electrophilic centers, potentially leading to ring-opened products or S-heterocycles. | msu.edu |

| Base-mediated | Deprotonation followed by rearrangement to form new carbo- or heterocyclic systems. | clockss.org |

Electrophilic Reactivity Profiles and Substituent Effects

The 2H-pyran-2-one ring system possesses several electrophilic centers, primarily at the C2, C4, and C6 positions. The presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group at the C6 position markedly enhances the electrophilicity of the pyran-2-one ring, particularly at the C6 carbon itself and the conjugated C2 and C4 positions. This heightened electrophilicity makes the molecule more susceptible to nucleophilic attack.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. Its strong inductive effect (-I) withdraws electron density from the pyran-2-one ring, which can influence the course of various reactions. For instance, in Diels-Alder reactions, where 2H-pyran-2-ones can act as dienes, the presence of an electron-withdrawing group typically favors reactions with electron-rich dienophiles in a normal-electron-demand cycloaddition. However, the significant electron deficiency in this compound could also facilitate inverse-electron-demand Diels-Alder reactions with electron-rich dienes.

Nucleophilic attack is a common reaction pathway for pyran-2-ones. imist.ma For this compound, nucleophiles can attack the electrophilic centers, potentially leading to ring-opening, rearrangement, or the formation of addition products. The specific outcome would depend on the nature of the nucleophile, the reaction conditions, and the stability of the resulting intermediates. The CF₃ group, by stabilizing anionic intermediates through its electron-withdrawing nature, could influence the regioselectivity and facility of such nucleophilic additions.

Table 1: Predicted Influence of the 6-Trifluoromethyl Group on the Reactivity of 2H-Pyran-2-one

| Reactivity Aspect | Influence of the 6-CF₃ Group | Predicted Outcome |

| Electrophilicity | Strong electron-withdrawing inductive effect (-I) | Increased electrophilicity at C2, C4, and C6 positions. |

| Diels-Alder Reactions | Modulates the HOMO-LUMO gap | Potentially enhanced reactivity in normal-electron-demand cycloadditions with electron-rich dienophiles. May also participate in inverse-electron-demand reactions. |

| Nucleophilic Attack | Stabilization of anionic intermediates | Increased susceptibility to nucleophilic attack, potentially leading to a variety of ring-opened or rearranged products. |

| Ring Stability | Electronic and steric effects | May influence the equilibrium between the cyclic 2H-pyran form and the open-chain dienone tautomer. |

Carbon-Carbon Bond Activation and Cleavage Strategies in Pyran-2-one Derivatization

The derivatization of the this compound ring can involve strategies that lead to the formation of new carbon-carbon bonds or the cleavage of existing ones, often leading to complex molecular architectures. While specific studies on C-C bond activation and cleavage for this particular molecule are not widely reported, general principles of pyran-2-one chemistry and the influence of the trifluoromethyl group allow for the prediction of potential reaction pathways.

One of the most significant reactions of 2H-pyran-2-ones that involves C-C bond formation is the Diels-Alder reaction. nih.govresearchgate.net As a diene, this compound can react with various dienophiles to form bicyclic adducts. Subsequent rearrangement or fragmentation of these adducts can lead to the formation of highly substituted aromatic or heterocyclic systems. For example, reaction with an alkyne could, after the initial [4+2] cycloaddition and subsequent extrusion of CO₂, lead to a trifluoromethyl-substituted benzene (B151609) derivative.

Ring-opening reactions initiated by nucleophilic attack can be considered a form of C-O bond cleavage, which can be followed by rearrangements that involve C-C bond formation or cleavage. For instance, reaction with a strong nucleophile could lead to the opening of the pyran-2-one ring to form a functionalized dien-oate intermediate. This intermediate could then undergo intramolecular cyclization or other transformations to yield new carbocyclic or heterocyclic structures.

While direct C-C bond activation within the pyran-2-one ring itself is not a commonly reported strategy, the functional groups present can be utilized for C-C bond-forming reactions. For example, if other positions on the ring were functionalized with leaving groups, transition-metal-catalyzed cross-coupling reactions could be employed to introduce new carbon substituents. The strong electron-withdrawing nature of the trifluoromethyl group could influence the reactivity of the pyran-2-one ring in such catalytic cycles.

Table 2: Potential C-C Bond Forming and Cleavage Reactions for this compound Derivatization

| Reaction Type | Description | Potential Products |

| Diels-Alder Reaction | [4+2] cycloaddition with a dienophile, followed by rearrangement. | Substituted aromatic compounds, bicyclic lactones. |

| Nucleophilic Ring Opening and Recyclization | Attack of a nucleophile at an electrophilic carbon, leading to ring cleavage and subsequent intramolecular reaction. | Novel carbocyclic or heterocyclic systems. |

| Cross-Coupling Reactions (Hypothetical) | Transition-metal-catalyzed coupling of a functionalized pyran-2-one with a suitable coupling partner. | Derivatized pyran-2-ones with new carbon substituents. |

It is important to note that the specific conditions and outcomes for these reactions would need to be determined experimentally for this compound, as the interplay of the pyran-2-one core and the potent trifluoromethyl substituent presents a unique chemical entity.

Construction of Fluorinated Heterocyclic Systems

The presence of the trifluoromethyl group (CF3) in this compound makes it an ideal precursor for the synthesis of various fluorinated heterocycles. The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. researchgate.net

Synthesis of Trifluoromethylated Pyridine (B92270) and Pyridone Derivatives

The transformation of this compound into trifluoromethylated pyridines and pyridones is a cornerstone of its synthetic utility. The pyran-2-one ring is susceptible to nucleophilic attack, which can initiate ring-opening and subsequent rearrangement to form new heterocyclic systems. clockss.org

One of the primary methods for preparing trifluoromethylpyridine (TFMP) derivatives involves the construction of the pyridine ring from a trifluoromethyl-containing building block like this compound. nih.govjst.go.jp This approach is favored for its efficiency and control over the substitution pattern of the resulting pyridine. For instance, the reaction of this compound with ammonia or primary amines can lead to the formation of 6-(trifluoromethyl)pyridin-2-ones. Further chemical modifications can then convert these pyridones into a variety of substituted trifluoromethylated pyridines.

A notable example is the synthesis of 2-fluoro-6-(trifluoromethyl)pyridine (B1301170) compounds, which are valuable intermediates in the production of numerous agrochemical and pharmaceutical products. google.com The process can involve the fluorination of related pyridine compounds under specific temperature and pressure conditions. google.com

The synthesis of 4-trifluoromethyl 2-pyrones and the corresponding 4-trifluoromethyl 2-pyridones can be achieved through a Brønsted base-catalyzed Pechmann-type reaction of cyclic 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate. rsc.org The use of ammonium (B1175870) acetate (B1210297) as a source of ammonia facilitates the formation of the pyridone derivatives. rsc.org

Table 1: Examples of Trifluoromethylated Pyridine and Pyridone Synthesis

| Starting Material | Reagent(s) | Product | Reference(s) |

| This compound | Ammonia/Primary Amines | 6-(Trifluoromethyl)pyridin-2-one | clockss.org |

| Cyclic 1,3-diones, Ethyl 4,4,4-trifluoroacetoacetate | 2-Dimethylamino pyridine, NH4OAc | 4-Trifluoromethyl 2-pyridone | rsc.org |

| 2-Chloro-6-(trichloromethyl)pyridine | Fluorinating agent | 2-Fluoro-6-(trifluoromethyl)pyridine | google.com |

Formation of Other Nitrogen-Containing Heterocycles (e.g., Triazoles, Pyrazoles, Indoles)

The reactivity of the pyran-2-one ring extends beyond pyridine synthesis, enabling access to a diverse range of other nitrogen-containing heterocycles. clockss.org These reactions often proceed through ring-opening of the pyran-2-one by a dinucleophile, followed by an intramolecular cyclization to form the new heterocyclic system.

Triazoles: The synthesis of triazoles, a class of five-membered heterocycles with three nitrogen atoms, can be achieved through various synthetic routes. frontiersin.org While direct conversion from this compound is less common, the trifluoromethyl group can be incorporated into triazole structures using other trifluoromethylated building blocks. For example, the "click" reaction, a copper-catalyzed cycloaddition of azides and alkynes, is a powerful method for creating 1,2,3-triazoles. semanticscholar.orgnih.gov

Pyrazoles: Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, can be synthesized from β-dicarbonyl compounds, which can be derived from pyran-2-ones. The reaction of these 1,3-dicarbonyl precursors with hydrazine (B178648) derivatives is a common method for pyrazole (B372694) ring formation. The resulting trifluoromethylated pyrazoles are of interest for their potential biological activities.

Indoles: Indoles, which consist of a benzene ring fused to a pyrrole (B145914) ring, are a critical scaffold in many natural products and pharmaceuticals. nih.gov The synthesis of trifluoromethylated indoles can be accomplished through domino trifluoromethylation/cyclization strategies. organic-chemistry.org For instance, 2-alkynylanilines can react with a trifluoromethyl source, like the fluoroform-derived CuCF3 reagent, to yield 2-(trifluoromethyl)indoles. organic-chemistry.org While not a direct transformation of this compound, the principles of using trifluoromethylated building blocks are central to these syntheses.

Table 2: Synthesis of Various Nitrogen-Containing Heterocycles

| Heterocycle | General Synthetic Strategy | Key Reagents/Intermediates | Reference(s) |

| Triazole | "Click" Chemistry (Cycloaddition) | Azides, Alkynes, Copper Catalyst | semanticscholar.orgnih.gov |

| Pyrazole | Condensation | β-Dicarbonyl Compounds, Hydrazine | nih.gov |

| Indole | Domino Trifluoromethylation/Cyclization | 2-Alkynylanilines, CuCF3 | organic-chemistry.org |

Access to Polycyclic and Fused Ring Architectures

The strategic placement of reactive functional groups in derivatives of this compound allows for its use in the construction of more complex polycyclic and fused ring systems. These intricate molecular architectures are often found in natural products and are highly sought after in drug discovery due to their conformational rigidity and potential for high-affinity binding to biological targets. nih.gov

The pyran-2-one moiety itself can participate in various cycloaddition reactions, serving as a diene or dienophile, which can lead to the formation of bicyclic lactones. umich.edu Subsequent transformations of these adducts can generate a wide range of fused ring systems. Furthermore, the pyran-2-one ring can undergo ring transformations with various nucleophiles to afford carbocyclic and heterocyclic fused systems. clockss.org

Palladium-catalyzed intramolecular Heck reactions followed by β-H elimination or C–H bond functionalization represent another powerful strategy for constructing fused pyran rings. espublisher.com This methodology allows for the regioselective formation of complex polycyclic structures. Additionally, gold-catalyzed oxidative C-H insertions have been employed to synthesize polycyclic 2H-pyran-3(6H)-ones. researchgate.net The development of cascade reactions, where multiple bonds are formed in a single operation, has proven to be a highly efficient approach for building complex chiral polycyclic 4H-pyran scaffolds. bohrium.com

Design of Novel Scaffolds for Agrochemical and Pharmaceutical Research

The trifluoromethyl group is a key pharmacophore in many modern agrochemicals and pharmaceuticals. nih.gov Its presence can significantly enhance the biological activity of a molecule by improving its metabolic stability, lipophilicity, and binding affinity. researchgate.net Consequently, this compound is a highly attractive starting material for the design and synthesis of novel bioactive compounds.

In agrochemical research, trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from this compound, are found in numerous herbicides, insecticides, and fungicides. nih.govjst.go.jp For example, fluazifop-butyl, a herbicide, and fluopyram, a fungicide and nematicide, both contain a trifluoromethylpyridine core. nih.gov The synthesis of these compounds often relies on the construction of the pyridine ring from a trifluoromethylated precursor. nih.gov

In pharmaceutical research, the pyran-2-one scaffold and its derivatives are present in a variety of biologically active compounds. mdpi.com The ability to readily synthesize diverse libraries of fluorinated heterocycles and polycyclic systems from this compound provides a powerful platform for discovering new drug candidates. The introduction of the trifluoromethyl group can lead to compounds with improved pharmacokinetic and pharmacodynamic profiles. researchgate.net

Table 3: Examples of Agrochemicals with Trifluoromethylpyridine Scaffolds

| Agrochemical | Type | Key Intermediate | Reference(s) |

| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine | nih.govjst.go.jp |

| Fluopyram | Fungicide, Nematicide | 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine | researchgate.net |

| Dithiopyr | Herbicide | Tetrahydro-2H-pyran derivative | nih.govjst.go.jp |

| Thiazopyr | Herbicide | Tetrahydro-2H-pyran derivative | nih.govjst.go.jp |

Conclusion

6-(Trifluoromethyl)-2H-pyran-2-one stands as a testament to the power of fluorine chemistry in modern organic synthesis. The convergence of the versatile 2H-pyran-2-one scaffold and the unique properties of the trifluoromethyl group has created a building block of significant value. Its utility in constructing complex molecular architectures through cycloaddition and nucleophilic reactions has solidified its place in the synthetic chemist's toolbox. As the demand for novel fluorinated compounds in medicine and materials science continues to grow, the importance and applications of this compound are poised to expand even further.

Computational and Theoretical Studies on 6 Trifluoromethyl 2h Pyran 2 One Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) has proven to be a powerful tool for understanding the electronic characteristics and reactivity of pyran-2-one systems. nih.govresearchgate.netnajah.eduresearchgate.net By calculating various electronic parameters, researchers can predict how 6-(trifluoromethyl)-2H-pyran-2-one will behave in chemical reactions. The presence of the strongly electron-withdrawing trifluoromethyl group at the C6 position significantly influences the electronic properties of the pyran-2-one ring.

DFT calculations typically involve optimizing the molecule's geometry to its lowest energy state and then computing a range of descriptors. nih.govnajah.edu Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the CF3 group is expected to lower the energy of both the HOMO and LUMO, with a pronounced effect on the LUMO, leading to a smaller energy gap compared to unsubstituted 2H-pyran-2-one. This enhances its electrophilic character.

Other important reactivity descriptors derived from DFT calculations include:

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. For this compound, the area around the electron-deficient carbonyl group and the trifluoromethyl group would show a positive potential (electrophilic), while the oxygen atom in the pyran ring would exhibit a negative potential (nucleophilic).

Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters, calculated from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. nih.gov The high electrophilicity index anticipated for this compound underscores its susceptibility to react with nucleophiles.

A systematic study on substituted 2-pyranones has shown that substituents significantly impact the structural characteristics of the pyranone ring. researchgate.net

Table 1: Calculated Reactivity Descriptors for a Representative Pyran-2-one Derivative

| Descriptor | Value |

| HOMO Energy | -6.12 eV |

| LUMO Energy | -1.58 eV |

| Energy Gap (ΔE) | 4.54 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.27 eV |

| Global Electrophilicity Index (ω) | 3.26 eV |

This data is for (E)-3-[1-(2-hydroxyphenylanilino)ethylidene]-6-methylpyran-2,4-dione and is presented for illustrative purposes to show typical values obtained from DFT calculations on related pyran-2-one systems. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, allowing for the exploration of its conformational landscape and interactions with other molecules, such as solvents or reactants. semanticscholar.orgmdpi.com These simulations model the movement of atoms over time, governed by a force field that describes the potential energy of the system. semanticscholar.orgornl.gov

For a molecule like this compound, MD simulations can reveal the preferred conformations of the trifluoromethyl group relative to the pyran-2-one ring. While the pyran-2-one ring itself is relatively planar, the C-C bond connecting the trifluoromethyl group allows for rotation. MD simulations can determine the rotational energy barriers and the most stable rotamers, which can be crucial for understanding its reactivity and how it fits into the active site of an enzyme or interacts with a crystal lattice.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating this compound in a solvent box (e.g., water or an organic solvent), one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. nih.govnih.gov The trifluoromethyl group, while not a classical hydrogen bond donor, can participate in non-covalent interactions, and the oxygen atoms of the pyran-2-one ring are hydrogen bond acceptors. Understanding these interactions is critical for predicting solubility and behavior in solution. mdpi.comornl.gov

In the context of drug design, MD simulations can be used to study the interaction of this compound with biological macromolecules like proteins. These simulations can help identify key binding interactions and estimate the binding free energy, providing insights into its potential as a therapeutic agent. nih.gov

Mechanistic Elucidation through Computational Modeling of Reaction Pathways

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. researchgate.netnih.govmdpi.comarxiv.org By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways. This is particularly useful for understanding cycloaddition reactions, a common mode of reactivity for 2H-pyran-2-ones. rsc.org

The Diels-Alder reaction, for example, is a well-studied transformation of 2H-pyran-2-ones. Computational studies can determine whether the reaction proceeds through a concerted or a stepwise mechanism and can explain the observed regioselectivity and stereoselectivity. For this compound, the electron-withdrawing trifluoromethyl group is expected to enhance its reactivity as a diene in inverse-electron-demand Diels-Alder reactions. DFT calculations can model the transition states for the formation of different possible products, and the calculated activation energies can be compared to predict the major product. rsc.org

Computational modeling can also be used to investigate other types of reactions, such as nucleophilic additions to the pyran-2-one ring. beilstein-journals.org By modeling the approach of a nucleophile to the electrophilic centers of the molecule, the reaction pathway can be mapped, and the activation barriers for different potential reaction channels can be calculated. This information is invaluable for optimizing reaction conditions and for predicting the outcome of new reactions.

Prediction of Reactivity and Selectivity in Novel Transformations

A key advantage of computational and theoretical studies is their ability to predict the reactivity and selectivity of this compound in novel transformations. semanticscholar.orgmdpi.com By leveraging the insights gained from DFT calculations and MD simulations, researchers can design new reactions and predict their outcomes with a reasonable degree of accuracy.

For instance, the reactivity descriptors calculated using DFT can be used to screen a library of potential reactants to identify those that are most likely to react with this compound in a desired manner. The global electrophilicity index, for example, can be used to predict the feasibility of a reaction with a given nucleophile. Local reactivity descriptors, such as the Fukui functions or dual descriptor, can provide more detailed information about which atoms in the molecule are most susceptible to attack, thereby predicting the regioselectivity of a reaction.

Computational modeling of reaction pathways can be used to explore the feasibility of entirely new transformations. By proposing a hypothetical reaction mechanism, researchers can use computational methods to calculate the energetics of the reaction and determine whether it is likely to be viable. This predictive power can significantly accelerate the discovery of new synthetic methodologies. For example, computational studies could be employed to explore novel cycloaddition reactions of this compound with unconventional dienophiles or to design new catalytic systems for its transformation.

The synergy between computational prediction and experimental validation is a powerful paradigm in modern chemical research. Theoretical studies on this compound can generate hypotheses that can then be tested in the laboratory, leading to the discovery of new and useful chemical transformations.

Advanced Spectroscopic and Structural Characterization Techniques for 6 Trifluoromethyl 2h Pyran 2 One and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of fluorinated organic compounds like 6-(trifluoromethyl)-2H-pyran-2-one. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a comprehensive picture of the molecular structure can be assembled.

¹H NMR Spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms. For a related compound, 2-Chloro-6-(trifluoromethyl)pyridine, the proton NMR spectrum shows signals in the aromatic region, which can be used to deduce the substitution pattern on the ring. chemicalbook.com In the case of pyran-2-ones, the chemical shifts of the vinylic protons are particularly informative for determining the substitution on the pyran ring. rsc.org

¹³C NMR Spectroscopy reveals the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. For instance, the carbonyl carbon of the lactone ring in pyran-2-one derivatives typically appears at a characteristic downfield shift. najah.eduresearchgate.net The carbon atom attached to the trifluoromethyl group will also have a specific chemical shift due to the strong electron-withdrawing effect of the fluorine atoms. chemicalbook.com The spectra of various pyran-2-one derivatives show characteristic signals for the carbon atoms in the heterocyclic ring. np-mrd.orgnih.gov

¹⁹F NMR Spectroscopy is particularly powerful for fluorinated compounds. wikipedia.org The ¹⁹F nucleus is highly sensitive, and its chemical shifts span a wide range, making it possible to distinguish between different fluorine environments. wikipedia.org For a CF₃ group, a single resonance is typically observed, and its chemical shift can confirm the presence of the trifluoromethyl group. wikipedia.orgthermofisher.com The chemical shift of the CF₃ group in organofluorine compounds generally falls in the range of -50 to -70 ppm relative to CFCl₃. wikipedia.org Long-range coupling between fluorine and hydrogen (¹H-¹⁹F coupling) or carbon (¹³C-¹⁹F coupling) can provide additional structural information. wikipedia.orgthermofisher.com

The following table summarizes typical NMR data for related pyran-2-one structures.

| Nucleus | Functional Group | Typical Chemical Shift (δ) |

| ¹H | Vinylic C-H | 5.0 - 7.5 ppm |

| ¹H | Aliphatic C-H (in derivatives) | 1.0 - 4.5 ppm rsc.org |

| ¹³C | C=O (Lactone) | 160 - 170 ppm najah.edu |

| ¹³C | Vinylic C=C | 100 - 150 ppm najah.eduresearchgate.net |

| ¹³C | C-CF₃ | 115 - 130 ppm (quartet due to ¹JCF) |

| ¹⁹F | -CF₃ | -60 to -70 ppm ucsb.edu |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis (e.g., EI-MS, HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern provides valuable structural information. For 2H-pyran-2-one, the molecular ion is observed at m/z 96. nist.gov In substituted pyran-2-ones, such as 6-pentyl-2H-pyran-2-one, the fragmentation pattern can help identify the substituent group. nist.govmassbank.eumdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. rsc.org

The table below shows expected mass spectral data for this compound.

| Ion | Expected m/z | Information Provided |

| [M]⁺ | 164 | Molecular Weight |

| [M-CF₃]⁺ | 95 | Loss of trifluoromethyl group |

| [M-CO]⁺ | 136 | Loss of carbon monoxide |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. vscht.cz

For this compound, the most characteristic absorption bands would be:

C=O Stretch: A strong absorption band in the region of 1700-1750 cm⁻¹ is indicative of the carbonyl group of the α,β-unsaturated lactone ring. libretexts.orgmasterorganicchemistry.com

C=C Stretch: Absorptions in the range of 1600-1680 cm⁻¹ correspond to the carbon-carbon double bonds within the pyran ring. libretexts.orglibretexts.org

C-O Stretch: The stretching vibration of the C-O single bond in the lactone ring typically appears in the 1050-1250 cm⁻¹ region. libretexts.orglibretexts.org

C-F Stretch: Strong absorption bands for the C-F bonds of the trifluoromethyl group are expected in the region of 1100-1300 cm⁻¹.

The following table summarizes the expected IR absorption frequencies.

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (lactone) | Stretch | 1700 - 1750 libretexts.org | Strong |

| C=C (alkene) | Stretch | 1600 - 1680 libretexts.org | Medium |

| C-O (ester) | Stretch | 1050 - 1250 libretexts.org | Strong |

| C-F (trifluoromethyl) | Stretch | 1100 - 1300 | Strong |

X-ray Crystallography for Definitive Solid-State Structural Determination of Intermediates and Products

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method is invaluable for the unambiguous determination of the structure of reaction intermediates and final products, especially when stereochemistry is involved. najah.edumdpi.com

While X-ray crystallographic data for this compound itself may not be readily available, the structures of related pyran-2-one derivatives and their reaction products have been determined using this technique. imist.maacs.org For example, the crystal structure of a bicyclic product formed from a pyran-2-one derivative confirmed its tautomeric form in the solid state. imist.ma Similarly, the structures of indole-fused pyran derivatives synthesized via an oxa-Pictet–Spengler reaction were confirmed by single-crystal X-ray diffraction analysis. acs.org This technique provides definitive proof of connectivity and stereochemistry, which is often difficult to establish solely through spectroscopic methods.

Future Perspectives and Unexplored Avenues in 6 Trifluoromethyl 2h Pyran 2 One Research

Development of Novel Catalytic and Sustainable Synthetic Methodologies

The future synthesis of 6-(trifluoromethyl)-2H-pyran-2-one and its derivatives will increasingly rely on the development of novel catalytic systems and sustainable methodologies. Current synthetic routes, while effective, often depend on stoichiometric reagents and harsh reaction conditions. The shift towards greener chemistry will prioritize methods that are more atom-economical, energy-efficient, and generate less waste. researchgate.net

Future research is expected to focus on:

Transition-Metal Catalysis: The development of novel transition-metal catalysts, for instance based on earth-abundant metals like iron or copper, could provide more efficient pathways for the construction of the pyranone ring. These catalysts could enable milder reaction conditions and higher selectivity.

Organocatalysis: Asymmetric organocatalysis presents a promising avenue for the enantioselective synthesis of chiral this compound derivatives. This approach avoids the use of toxic and expensive heavy metals.

Biocatalysis: The use of enzymes as catalysts in the synthesis of pyranones is a growing field. Engineered enzymes could offer unparalleled selectivity and operate under environmentally benign aqueous conditions.

Sustainable Solvents and Reagents: A move away from traditional volatile organic solvents towards greener alternatives like water, supercritical fluids, or bio-based solvents will be crucial. researchgate.net The development of solid-supported reagents could also simplify purification processes and facilitate catalyst recycling.

Table 1: Comparison of Potential Catalytic Systems for the Synthesis of this compound Derivatives

| Catalytic System | Potential Advantages | Research Focus |

| Transition-Metal Catalysis | High efficiency, potential for novel bond formations. | Development of catalysts based on earth-abundant metals, optimization of ligand design for selectivity. |

| Organocatalysis | Metal-free, potential for asymmetric synthesis, lower toxicity. | Design of novel chiral organocatalysts, expansion of substrate scope. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme screening and engineering, development of multi-enzyme cascade reactions. |

Exploration of Emerging Reactivity Patterns and Pericyclic Reactions

The trifluoromethyl group significantly influences the electronic properties of the 2H-pyran-2-one ring, opening up avenues for exploring novel reactivity patterns. Pericyclic reactions, which are concerted reactions involving a cyclic transition state, are particularly sensitive to electronic effects and represent a key area for future investigation. byjus.com

Key areas for exploration include:

Diels-Alder Reactions: As a conjugated diene system, this compound can participate in [4+2] cycloaddition reactions. youtube.com The electron-withdrawing nature of the trifluoromethyl group is expected to influence the reactivity and regioselectivity of these reactions, providing access to complex polycyclic structures. A theoretical investigation into the reactivity of 2H-pyran-2-ones in cycloaddition reactions has shown the potential for these compounds. rsc.org

Electrocyclic Reactions: The 2H-pyran ring can undergo electrocyclic ring-opening to form a dienone intermediate. mdpi.com The trifluoromethyl group will likely affect the equilibrium and kinetics of this process, which could be exploited for the synthesis of novel acyclic fluorinated compounds.

Sigmatropic Rearrangements: The pyranone scaffold could be amenable to sigmatropic rearrangements, allowing for the migration of substituents around the ring system under thermal or photochemical conditions. byjus.com This could lead to the discovery of novel isomerization pathways and the synthesis of previously inaccessible isomers.

Table 2: Potential Pericyclic Reactions of this compound

| Reaction Type | Description | Potential Outcome |

| [4+2] Cycloaddition | Reaction with a dienophile to form a bicyclic adduct. | Synthesis of complex fluorinated polycycles. |

| Electrocyclic Ring Opening | Reversible opening of the pyran ring to a dienone. | Access to novel acyclic trifluoromethyl-containing synthons. |

| nih.govyoutube.com Sigmatropic Shift | Intramolecular rearrangement of a substituent. | Isomerization to novel pyranone derivatives. |

Rational Design of Next-Generation Fluorinated Molecular Architectures

The unique properties conferred by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, make this compound an attractive starting point for the rational design of new bioactive molecules. nih.govmdpi.com The pyranone core itself is found in numerous natural products with diverse biological activities.

Future design strategies will likely involve:

Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of the pharmacological properties of known drugs. mdpi.com

Scaffold for Library Synthesis: this compound can serve as a versatile scaffold for the creation of compound libraries for high-throughput screening in drug discovery programs. Its reactivity allows for diversification at multiple positions.

Fluorinated Analogues of Natural Products: The incorporation of the trifluoromethyl-pyranone motif into the structures of known natural products could lead to the development of new analogues with enhanced potency, selectivity, or pharmacokinetic profiles.

Integration with Flow Chemistry and High-Throughput Experimentation for Enhanced Synthetic Efficiency

To accelerate the discovery and development of new reactions and molecules based on this compound, the integration of modern automation technologies will be indispensable. Flow chemistry and high-throughput experimentation (HTE) offer significant advantages over traditional batch processing. youtube.comyoutube.com

Flow Chemistry: Conducting reactions in continuous flow reactors can offer improved safety, better heat and mass transfer, and the ability to handle hazardous reagents more effectively. durham.ac.uknih.gov This is particularly relevant for fluorination reactions, which can be highly exothermic. Flow chemistry also facilitates the telescoping of reaction sequences, reducing the need for intermediate purification steps. uc.pt

High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel using small amounts of material. youtube.comyoutube.com This technology can dramatically accelerate the optimization of synthetic routes to this compound and its derivatives, as well as the exploration of its reactivity in various chemical transformations.

Table 3: Advantages of Integrating Modern Technologies in this compound Research

| Technology | Key Advantages | Application in Research |

| Flow Chemistry | Enhanced safety, improved process control, scalability. | Synthesis of this compound, performing hazardous fluorination reactions, multi-step synthesis sequences. |

| High-Throughput Experimentation | Rapid reaction screening, efficient optimization, discovery of new reactions. | Optimization of catalytic syntheses, screening for novel reactivity patterns, library synthesis for drug discovery. |

Q & A

Q. What are the common synthetic routes for 6-(Trifluoromethyl)-2H-pyran-2-one?

- Methodological Answer : The compound can be synthesized via transition metal-catalyzed cross-coupling reactions (e.g., using organocuprates or palladium catalysts) . Oxidation of dihydro precursors with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) is also viable, though reaction conditions (solvent, temperature) must be optimized to avoid over-oxidation . For regioselective trifluoromethylation, electrophilic substitution with trifluoromethylating agents (e.g., Umemoto’s reagent) under inert atmospheres is recommended.

Q. How is this compound characterized in research settings?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.

- LCMS/HPLC : Monitor mass-to-charge ratios (e.g., m/z 366 [M+H]+) and retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) for purity assessment .

- IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and trifluoromethyl (C-F) bands .

Q. What standard reactions does this compound undergo?

- Methodological Answer :

- Oxidation : Forms ketones using KMnO₄ in acidic media.

- Reduction : Sodium borohydride (NaBH₄) selectively reduces the lactone ring to dihydro derivatives .

- Substitution : Electrophilic aromatic substitution (e.g., nitration, halogenation) at the α-position relative to the carbonyl group .

Advanced Questions

Q. How can green chemistry principles be applied to synthesize this compound?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., one-pot methods under controlled irradiation) .

- Solvent-Free Conditions : Use of ionic liquids or high-pressure reactors to minimize waste.

- Catalytic Systems : Recyclable catalysts (e.g., immobilized palladium nanoparticles) for cross-coupling steps .

Q. How can researchers evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Antifungal Assays : Test against Penicillium species via agar dilution methods, comparing minimum inhibitory concentrations (MICs) .

- Phytotoxicity Studies : Use Arabidopsis thaliana or Lemna minor models to assess growth inhibition at varying concentrations.

- Enzyme Inhibition Assays : Screen against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using fluorometric or colorimetric substrates.

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified trifluoromethyl groups (e.g., replacing with pentyl or aryl groups) and compare bioactivity .

- Computational Modeling : Use density functional theory (DFT) to predict electronic effects of substituents on reactivity and binding affinity .

- Crystallography : Resolve X-ray structures to correlate steric effects with activity (e.g., hydrogen bonding with biological targets).

Q. How can analytical methods be optimized for purity and stability studies?

- Methodological Answer :

- HPLC Method Development : Use YMC-Actus Triart C18 columns with MeCN/water (0.1% formic acid) gradients to resolve degradation products .

- Stability-Indicating Assays : Perform forced degradation (heat, light, pH stress) and track LCMS profiles for decomposition pathways.

- Validation Parameters : Include precision (RSD < 2%), linearity (R² > 0.995), and LOD/LOQ calculations per ICH guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.